4-Fmoc-1-piperazineacetic acid hydrate 4-Fmoc-1-piperazineacetic acid hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13786604
InChI: InChI=1S/C21H22N2O4.H2O/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19H,9-14H2,(H,24,25);1H2
SMILES: C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O
Molecular Formula: C21H24N2O5
Molecular Weight: 384.4 g/mol

4-Fmoc-1-piperazineacetic acid hydrate

CAS No.:

Cat. No.: VC13786604

Molecular Formula: C21H24N2O5

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

4-Fmoc-1-piperazineacetic acid hydrate -

Specification

Molecular Formula C21H24N2O5
Molecular Weight 384.4 g/mol
IUPAC Name 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid;hydrate
Standard InChI InChI=1S/C21H22N2O4.H2O/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19H,9-14H2,(H,24,25);1H2
Standard InChI Key JKKYLQKTKJFMNJ-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O
Canonical SMILES C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a piperazine ring substituted at the 1-position with an Fmoc-protected amine and at the 4-position with an acetic acid moiety. The Fmoc group (C15H11O2C_{15}H_{11}O_{2}) acts as a temporary protective shield for the amine during solid-phase peptide synthesis (SPPS), while the acetic acid facilitates conjugation to resin-bound amino acids . The hydrate form includes variable water molecules, as indicated by the empirical formula C21H22N2O4xH2OC_{21}H_{22}N_{2}O_{4} \cdot xH_{2}O .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Formula (Anhydrous)C21H22N2O4C_{21}H_{22}N_{2}O_{4}
Molecular Weight366.41 g/mol (anhydrous)
CAS Number180576-05-0
Purity≥97.0%
Storage Temperature2–8°C

Spectral and Structural Data

The compound’s structure is validated through spectroscopic methods. The 1H^{1}\text{H} NMR spectrum reveals signals corresponding to the fluorenylmethyl group (δ 7.2–7.8 ppm, aromatic protons) and the piperazine ring (δ 2.5–3.5 ppm, methylene groups). Infrared spectroscopy confirms carbonyl stretches at 1700–1750 cm1^{-1} for the Fmoc carbamate and acetic acid functionalities.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 4-Fmoc-1-piperazineacetic acid hydrate typically involves:

  • Protection of Piperazine: The primary amine of piperazine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane under inert conditions.

  • Acetic Acid Conjugation: The secondary amine is functionalized with bromoacetic acid, followed by hydrolysis to yield the carboxylic acid.

  • Hydration: The product is crystallized from aqueous ethanol to form the hydrate .

Table 2: Optimal Reaction Conditions

ParameterConditionSource
SolventDichloromethane/THF
Temperature0–25°C
Reaction Time12–24 hours
Yield70–85%

Purification Techniques

Crude product is purified via:

  • Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.

  • Column Chromatography: Silica gel eluted with ethyl acetate/hexane (3:7) to remove unreacted intermediates.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality allows sequential deprotection using piperidine (20% in DMF), enabling stepwise peptide elongation . The acetic acid moiety anchors the compound to Wang or Rink amide resins, forming stable ester linkages that withstand multiple coupling cycles .

Case Study: Synthesis of Anticancer Peptides

In a 2024 study, researchers used 4-Fmoc-1-piperazineacetic acid hydrate to synthesize a library of histone deacetylase (HDAC) inhibitors. The Fmoc group ensured selective deprotection, while the piperazine ring enhanced solubility during HPLC purification.

PrecautionGuidelineSource
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse fume hoods
Spill ManagementAbsorb with inert material

Disposal Considerations

Unused material should be incinerated at >800°C to prevent environmental release.

SupplierPackage SizePrice (USD)Purity
Sigma-Aldrich1 g450≥97.0%
Glentham Life Sciences5 g1,200≥98.5%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator